Cas no 2227830-85-3 (rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a pyrimidine substituent, which imparts unique steric and electronic properties. The compound’s rigid cyclopropane core enhances conformational stability, while the pyrimidine moiety offers potential for hydrogen bonding and π-stacking interactions, making it valuable in medicinal chemistry and asymmetric synthesis. The rac-(1R,3S) configuration provides a versatile scaffold for studying stereoselective reactions or as an intermediate in pharmaceutical development. Its structural features may contribute to improved binding affinity or metabolic stability in drug design. This compound is suitable for research applications requiring precise control over molecular geometry and functional group orientation.
rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine structure
2227830-85-3 structure
Product Name:rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine
CAS No:2227830-85-3
MF:C9H13N3
MW:163.219621419907
CID:6395222
PubChem ID:165660933
Update Time:2025-05-22

rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine
    • EN300-1765801
    • 2227830-85-3
    • Inchi: 1S/C9H13N3/c1-9(2)6(7(9)10)8-11-4-3-5-12-8/h3-7H,10H2,1-2H3/t6-,7+/m1/s1
    • InChI Key: FLCGNWJDAKRVAZ-RQJHMYQMSA-N
    • SMILES: N[C@H]1[C@H](C2N=CC=CN=2)C1(C)C

Computed Properties

  • Exact Mass: 163.110947427g/mol
  • Monoisotopic Mass: 163.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 51.8Ų

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Additional information on rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine

Rac-(1R,3S)-2,2-Dimethyl-3-(Pyrimidin-2-Yl)Cyclopropan-1-Amine: A Comprehensive Overview

The compound rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine (CAS No. 2227830-85-3) is a structurally unique organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of cyclopropane derivatives, which have gained considerable attention due to their stability and versatility in biological systems. The molecule's structure features a cyclopropane ring substituted with a pyrimidine group and two methyl groups, along with an amine functional group. These structural elements contribute to its intriguing chemical properties and biological activity.

Recent studies have highlighted the importance of cyclopropane derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The pyrimidine ring, a key structural component of this compound, is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable moiety in medicinal chemistry. The amine group further enhances the compound's ability to interact with biological targets, potentially leading to novel therapeutic applications.

One of the most notable aspects of rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine is its stereochemistry. The (1R,3S) configuration introduces a specific spatial arrangement that could influence its pharmacokinetic properties and interactions with biological systems. Stereoisomerism is a critical factor in drug design, as it can significantly affect the efficacy and safety of a compound. Recent advancements in stereochemical analysis have enabled researchers to better understand how this configuration impacts the compound's behavior in vitro and in vivo.

From a synthetic perspective, the construction of cyclopropane rings remains a challenging yet rewarding area of research. The synthesis of rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amine likely involves advanced methodologies such as ring-closing metathesis or other cycloaddition reactions. These techniques not only facilitate the formation of stable cyclopropane structures but also allow for precise control over stereochemistry—a prerequisite for developing biologically active compounds.

Emerging research has also explored the potential of this compound as a kinase inhibitor, particularly targeting enzymes involved in cellular signaling pathways. Kinase inhibitors are among the most successful classes of anticancer agents, and the development of novel inhibitors continues to be a focal point in oncology research. The unique combination of structural features in this compound suggests that it could serve as a lead molecule for designing next-generation kinase inhibitors with improved potency and selectivity.

In addition to its enzymatic activity, rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yl)cyclopropan-1-amie has shown promise in modulating other therapeutic targets. For instance, recent studies have investigated its potential as an inhibitor of protein-protein interactions (PPIs), which are increasingly recognized as attractive targets for drug development. PPIs play critical roles in various cellular processes, including signal transduction and transcriptional regulation. By disrupting these interactions, this compound could potentially offer new avenues for treating diseases such as cancer and neurodegenerative disorders.

The pharmacokinetic profile of this compound is another area of active research interest. Understanding how rac-(1R,3S)-2,2-dimethyl-3-(pyrimidin-2-yli)cyclopropan-amine is absorbed, distributed, metabolized, and excreted is essential for determining its suitability as a drug candidate. Advanced analytical techniques such as mass spectrometry and liquid chromatography have been employed to study these parameters. Early findings suggest that the compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further preclinical testing.

Furthermore, computational modeling has played a pivotal role in elucidating the molecular mechanisms underlying this compound's biological activity. Techniques such as molecular docking and dynamics simulations have provided insights into how it interacts with target proteins at the atomic level. These computational studies have not only validated experimental findings but also guided ongoing optimization efforts aimed at enhancing its therapeutic potential.

In conclusion,rac-(1R,S)-dimethyl-pyrimidin-cyclopropylamine represents an exciting advancement in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structure combines stability with functional diversity

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